molecular formula C15H18N4O2S2 B2625342 Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1105226-00-3

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2625342
CAS No.: 1105226-00-3
M. Wt: 350.46
InChI Key: PENYRLIKGJZVFJ-UHFFFAOYSA-N
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Description

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a phenylpiperazine moiety, and a methyl ester group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its combination of a thiadiazole ring and a phenylpiperazine moiety, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate piperazine compounds. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole Derivative : Synthesize 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole.
  • Thioacetate Formation : React the thiadiazole derivative with methyl acetate to form the thioester linkage.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, revealing several key activities:

Anticancer Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance:

  • Case Study : In a study evaluating the cytotoxic effects against various cancer cell lines (MCF-7 and A549), compounds similar to this compound demonstrated potent inhibitory effects. One derivative showed an IC50 value of 0.034±0.008 mmol L10.034\pm 0.008\text{ mmol L}^{-1} against A549 cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Study Findings : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, compounds in this class have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, some studies suggest anti-inflammatory effects:

  • Research Evidence : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Data Tables

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityTest ModelIC50 Value (mmol L^-1)Reference
AnticancerMCF-7 (breast cancer)0.084±0.0200.084\pm 0.020
AnticancerA549 (lung cancer)0.034±0.0080.034\pm 0.008
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
Anti-inflammatoryIn vitro cytokine assayNot specified

Properties

IUPAC Name

methyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-21-13(20)11-22-15-17-16-14(23-15)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYRLIKGJZVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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